2-Morpholinocarbonyl-5-nitropyridine 2-Morpholinocarbonyl-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1445322-59-7
VCID: VC2872901
InChI: InChI=1S/C10H11N3O4/c14-10(12-3-5-17-6-4-12)9-2-1-8(7-11-9)13(15)16/h1-2,7H,3-6H2
SMILES: C1COCCN1C(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H11N3O4
Molecular Weight: 237.21 g/mol

2-Morpholinocarbonyl-5-nitropyridine

CAS No.: 1445322-59-7

Cat. No.: VC2872901

Molecular Formula: C10H11N3O4

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholinocarbonyl-5-nitropyridine - 1445322-59-7

Specification

CAS No. 1445322-59-7
Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
IUPAC Name morpholin-4-yl-(5-nitropyridin-2-yl)methanone
Standard InChI InChI=1S/C10H11N3O4/c14-10(12-3-5-17-6-4-12)9-2-1-8(7-11-9)13(15)16/h1-2,7H,3-6H2
Standard InChI Key PDTQCIBEKFNRBD-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COCCN1C(=O)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

2-Morpholinocarbonyl-5-nitropyridine represents an important class of functionalized pyridines with distinctive structural features. The compound contains a pyridine core substituted with two key functional groups: a nitro group at the 5-position and a morpholine-carbonyl moiety at the 2-position.

Identification Parameters

The compound's basic identification parameters are crucial for laboratory and research applications. The table below summarizes the key identification information:

ParameterValue
Chemical Name2-Morpholinocarbonyl-5-nitropyridine
CAS Number1445322-59-7
IUPAC Namemorpholin-4-yl-(5-nitropyridin-2-yl)methanone
Molecular FormulaC₁₀H₁₁N₃O₄
Molecular Weight237.21 g/mol
PubChem Compound ID74787720

The compound is also known by the synonym 4-[(5-Nitropyridin-2-yl)carbonyl]morpholine, which emphasizes the carbonyl linkage between the pyridine and morpholine moieties .

Structural Representation

The molecular structure of 2-Morpholinocarbonyl-5-nitropyridine consists of a pyridine ring with a nitro group (-NO₂) at the 5-position, creating electron deficiency in the aromatic system. At the 2-position, a morpholine ring is connected via a carbonyl linkage, forming an amide-like structural arrangement.

The structure can be represented by the following SMILES notation:
C1COCCN1C(=O)C2=NC=C(C=C2)N+[O-]

The Standard InChI (International Chemical Identifier) provides a standardized way to encode the chemical information:
InChI=1S/C10H11N3O4/c14-10(12-3-5-17-6-4-12)9-2-1-8(7-11-9)13(15)16/h1-2,7H,3-6H2

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Morpholinocarbonyl-5-nitropyridine is essential for its handling, storage, and application in research settings.

Physical State and Appearance

While specific information about the physical appearance of 2-Morpholinocarbonyl-5-nitropyridine is limited in the available literature, related nitropyridine compounds are typically crystalline solids with colors ranging from white to pale yellow .

Solubility and Stability

Based on its structure and related compounds, 2-Morpholinocarbonyl-5-nitropyridine is likely soluble in common organic solvents such as dichloromethane, chloroform, dimethylsulfoxide (DMSO), and acetonitrile. The compound should be stored under appropriate conditions to prevent degradation, particularly from exposure to extreme temperatures, moisture, or strong oxidizing agents .

Chemical Reactivity

The chemical reactivity of 2-Morpholinocarbonyl-5-nitropyridine is governed by its functional groups, particularly the electron-withdrawing nitro group and the amide-like carbonyl moiety.

Reduction Reactions

One of the most significant transformations that 2-Morpholinocarbonyl-5-nitropyridine can undergo is the reduction of its nitro group. This reaction can yield an amino derivative, which may exhibit different biological and chemical properties compared to the parent compound.

The reduction process typically employs reducing agents such as hydrogen with appropriate catalysts, sodium dithionite, or metal/acid combinations like iron or zinc in acidic media. The resulting amino derivative could serve as a valuable intermediate for further functionalization.

Applications in Research and Development

The primary application of 2-Morpholinocarbonyl-5-nitropyridine is in laboratory research and development, particularly for scientific investigations in medicinal chemistry and organic synthesis.

Research Applications

2-Morpholinocarbonyl-5-nitropyridine is designated specifically for laboratory chemicals intended for scientific research and development purposes only, as indicated in its safety documentation . This restriction underscores its specialized nature and current limitation to controlled research environments rather than industrial or consumer applications.

As a functionalized pyridine derivative, this compound can serve as:

  • A building block for more complex molecular architectures

  • An intermediate in multi-step synthesis

  • A model compound for studying reaction mechanisms

  • A standard in analytical chemistry

Related Compounds and Structural Analogs

Understanding the relationship between 2-Morpholinocarbonyl-5-nitropyridine and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs

Several related compounds share structural features with 2-Morpholinocarbonyl-5-nitropyridine:

CompoundCAS NumberMolecular FormulaKey Difference
2-(4-Morpholino)-5-nitropyridine26820-62-2C₉H₁₁N₃O₃Direct morpholine attachment without carbonyl linker
2-Amino-5-nitropyridine4214-76-0C₅H₅N₃O₂Amino group instead of morpholinocarbonyl
2-Chloro-5-nitropyridine4548-45-2C₅H₃ClN₂O₂Chloro group instead of morpholinocarbonyl

These related compounds often serve as intermediates or alternative building blocks in synthetic pathways .

Synthetic Relationships

2-Chloro-5-nitropyridine, a documented related compound, serves as an important intermediate in the synthesis of various bactericides and plant growth regulators . This suggests potential synthetic pathways where 2-Morpholinocarbonyl-5-nitropyridine might be derived from similar precursors or serve as an intermediate in related synthetic routes.

The synthesis of functionalized pyridines typically involves either direct functionalization of the pyridine ring or construction of the ring with the desired substituents already in place. For nitropyridines specifically, nitration often occurs under controlled conditions to achieve regioselectivity .

Research Gaps and Future Directions

Despite the availability of basic information about 2-Morpholinocarbonyl-5-nitropyridine, significant research gaps remain that present opportunities for future investigation.

Unexplored Properties

Several aspects of 2-Morpholinocarbonyl-5-nitropyridine remain inadequately characterized:

  • Comprehensive physical properties including melting point, boiling point, and solubility parameters

  • Detailed spectroscopic data (NMR, IR, MS) for structural confirmation and purity assessment

  • Crystal structure determination

  • Quantitative reactivity parameters

These gaps present opportunities for basic chemical characterization that would benefit the research community.

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